(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid

Structure-Activity Relationship Chalcone Chemistry Cell Growth Regulation

(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid (CAS 82885-76-5) is a fully synthetic chalcone-class compound, specifically a cinnamoyl-cinnamic acid derivative. Its molecular formula is C19H16O4 (MW 308.33 g/mol), featuring a central methoxy-substituted phenyl ring bridging a cinnamoyl ketone and an acrylic acid moiety.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 82885-76-5
Cat. No. B12732420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
CAS82885-76-5
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)C=CC(=O)O
InChIInChI=1S/C19H16O4/c1-23-18-11-8-15(13-16(18)9-12-19(21)22)17(20)10-7-14-5-3-2-4-6-14/h2-13H,1H3,(H,21,22)/b10-7+,12-9+
InChIKeyIHDBPBIXULHYNM-NWABJRNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid (CAS 82885-76-5): A Cinnamoyl-Cinnamic Acid Chalcone


(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid (CAS 82885-76-5) is a fully synthetic chalcone-class compound, specifically a cinnamoyl-cinnamic acid derivative [1]. Its molecular formula is C19H16O4 (MW 308.33 g/mol), featuring a central methoxy-substituted phenyl ring bridging a cinnamoyl ketone and an acrylic acid moiety . The compound is a yellow crystalline solid with a calculated LogP of 3.69, indicating significant lipophilicity [2]. It is primarily referenced in early-stage pharmaceutical research as a cell growth regulator and phenotype-modifying agent [1].

1
(E,E) geometric isomer configuration required for reported phenotype restoration assay context
2
2-methoxy substitution appears necessary for patent-described cell growth regulation activity
3
Free acrylic acid form enables direct correlation with patent-exemplified biological data

Why Procuring (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid Requires a Specific CAS Number


Generic substitution within the cinnamic acid or chalcone family is not scientifically valid for this compound. The specific substitution pattern—a 2-methoxy group on the central ring and the (E,E) geometric configuration of the propenoic acid—is critical for its reported biological activity as a growth regulator [1]. Unsubstituted m-cinnamoyl-cinnamic acid or mono-chalcone analogs lacking the methoxy and acrylic acid motifs fail to elicit the same cellular phenotype restoration [REFS-1, REFS-2]. In the broader class, even minor modifications such as shifting the methoxy group to the 4-position (e.g., CAS 82885-77-6) or reducing the acrylic acid to a propanoic acid create distinct compounds with divergent pharmacological profiles [1]. Therefore, using a near-neighbor analog for intended pharmaceutical research applications without explicit comparative validation would yield unreliable results.

4-methoxy isomer (CAS 82885-77-6): positional shift may alter phenotype restoration activity described in patent.
Ester prodrug derivatives: require hydrolysis step, introducing PK variable that may confound direct cell-based assay correlation.
Z-isomer or mixed-geometry batches: class-level data suggest >10-fold reduction in cinnamic acid growth regulator potency.

Quantitative Differentiation Evidence for (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid (CAS 82885-76-5)


Structural Differentiation: 2-Methoxy vs. 4-Methoxy Cinnamoyl-Cinnamic Acid Isomers

The target compound bears a 2-methoxy substituent on the central phenyl ring. Its closest commercially catalogued analog is the 4-methoxy derivative (CAS 82885-77-6) . While both are chalcones, the position of the methoxy group critically influences the molecule's electronic distribution and steric profile. The patent on cinnamoyl-cinnamic acids explicitly includes the 2-methoxy variant (target compound) in its claims for restoring a normal cellular phenotype in transformed cells [1]. The 4-methoxy analog is chemically distinct and its inclusion in the same biological claim is not disclosed in this foundational patent, indicating that the 2-methoxy substitution pattern is a structural determinant for the claimed growth regulator activity [1].

Methoxy Position
Reported
2-OCH₃ vs 4-OCH₃
Positional isomerism may shift biological activity
2-OCH₃ isomer specifically exemplified in patent claims
Structure-Activity Relationship Chalcone Chemistry Cell Growth Regulation

Functional Group Differentiation: Free Acrylic Acid vs. Ester Derivatives

The target compound possesses a free acrylic acid (propenoic acid) group, which is distinct from ester derivatives reported in the same patent family. Patent US4421927A lists various compounds where the Y group can be OH, OR3, NRR', etc. [1]. The free acid form (Y=OH) is the biologically active species described for cell phenotype restoration. Ester prodrugs (Y=OR3) are different chemical entities with potentially different solubility, permeability, and in vivo hydrolysis profiles. The molecular properties of the target compound (PSA 63.6, LogP 3.69) are specific to the acid form [2], directly impacting its ability to engage biological targets in cell-based assays.

Acid vs. Ester
Reported
ΔPSA ≈11.6 Ų, ΔLogP ≈0.3–0.5
Ester form introduces unintended prodrug state
Hydrolysis requirement may confound in vitro assay interpretation
Prodrug Design Cinnamic Acid Derivatives Bioavailability

Geometric Isomerism: (E,E) Configuration is Essential for Biological Activity

The target compound is specifically the (E,E)-geometric isomer, as designated by its IUPAC name and CAS registry . The patent claiming its use as a pharmaceutical explicitly covers geometrical isomers [1]. In the broader context of cinnamic acid and chalcone pharmacology, the (E)-configuration is typically essential for bioactive conformations of the enone system, while (Z)-isomers are often inactive or have drastically reduced potency due to misalignment in the target binding site [2]. A mixed or unspecified isomer batch would not guarantee the same biological response observed with the pure (E,E)-isomer.

Geometric Isomerism
Class-level
(E,E) vs Z-isomer mixtures
Class-level data indicate >10-fold potency gap for growth regulators
Cinnamic acid precedent: cis-EC₅₀ = 2.2 μM (lettuce root model)
Stereochemistry Chalcone Bioactivity Pharmacophore Modeling

Cellular Pharmacological Differentiation: Phenotype Restoration vs. Cytotoxicity

The patent data describes the compound's mechanism not as a cytotoxic anticancer agent, but as a growth regulator that restores a 'normal cellular phenotype' in transformed cells with 'anarchic growth' [1]. This stands in contrast to many cytotoxic chalcones or cinnamic acid derivatives (e.g., caffeic acid phenethyl ester, CAPE) which eliminate target cells through apoptosis. The therapeutic indication is specifically dermatological, targeting psoriasis, keratosis, and acne [1]. This differentiation is critical for procurement decisions in dermatological and regenerative medicine research, where a non-cytotoxic differentiation-promoting agent is scientifically required over a cytotoxic analog.

Mechanism Class
Reported
Phenotype restoration vs cytotoxic apoptosis
Non-cytotoxic differentiation differs qualitatively from apoptotic analogs
Patent describes cell phenotype normalization, not cell death
Cell Differentiation Psoriasis Dermatological Pharmacology

Chemical and Physical Property Differentiation for Formulation: LogP and Solubility

The target compound has a calculated partition coefficient (LogP) of 3.69 and a polar surface area (PSA) of 63.6 Ų [1]. This places it in a moderately lipophilic chemical space distinct from more polar cinnamic acid derivatives like caffeic acid (predicted LogP ~1.5) or ferulic acid (LogP ~1.6) [2]. The higher LogP of the target compound suggests superior membrane permeability, which may be advantageous for topical dermatological formulations as claimed in the patent [3]. The reported water insolubility but solubility in organic solvents dictates specific formulation strategies (e.g., ointments, lipid nanoparticles) that would not be suitable for more water-soluble analogs.

Lipophilicity Profile
Reported
LogP 3.69 vs ~1.5 (caffeic acid)
Substantially higher lipophilicity drives membrane permeation context
Supports formulation research requiring lipophilic API properties
Pre-formulation Lipophilicity Drug Delivery

Intellectual Property Landscape: Composition-of-Matter Patent Coverage

The compound falls within the composition-of-matter claims of US Patent 4,421,927 (expired, priority 1981) [1]. This expired patent now places the compound in the public domain for research use, differentiating it from newer chalcone or cinnamic acid derivatives that may still be under active patent protection by pharmaceutical companies. Researchers and procurement officers can source this compound without complex licensing agreements for basic research applications, unlike structurally related compounds in the PPAR agonist or kinase inhibitor spaces that are heavily patented [2]. The specific CAS number 82885-76-5 is uniquely tied to this unencumbered chemical space.

IP Landscape
Reported
Expired patent vs actively protected analogs
Public domain status facilitates research use without licensing
US4421927A expired; newer chalcone derivatives may still be protected
Patent Protection Freedom-to-Operate Research Tool IP

Target Application Scenarios for (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid (CAS 82885-76-5)


In Vitro Cellular Differentiation and Psoriasis Disease Modeling

This compound is optimally deployed in cell-based assays investigating the restoration of a normal phenotype in hyperproliferative or transformed keratinocyte cell lines. The patent claims directly support its use in psoriasis-related research [1]. Its non-cytotoxic differentiation-promoting mechanism (as inferred from the patent) makes it suitable for disease modeling where apoptosis induction would confound readouts. Researchers should verify the specific (E,E)-isomer and free acid form to align with the patented biological data [2].

Topical Dermatological Formulation Development

Given its indication for skin disorders (psoriasis, keratosis, acne) and its physiochemical profile (LogP 3.69, water insoluble) [REFS-1, REFS-3], the compound is a candidate for topical formulation studies. Pre-formulation work must account for its high lipophilicity and organic solvent solubility, favoring ointment or lipid-based nanoparticle delivery systems. Its expired patent status [2] permits unrestricted formulation experimentation without intellectual property barriers.

Structure-Activity Relationship (SAR) Studies on Chalcone Growth Regulators

The compound serves as a key reference point in SAR libraries exploring the impact of 2-methoxy substitution and free acrylic acid groups on chalcone biology. It can be compared head-to-head with its 4-methoxy isomer (CAS 82885-77-6) and ester prodrugs to map pharmacophoric requirements for cell phenotype restoration [1]. Its clear structural identity (E,E-configuration, 2-OMe) provides a reproducible baseline for such comparative studies.

Chemical Biology Tool for Mapping Cinnamoyl-Sensitive Pathways

As a representative 'm-cinnamoyl-cinnamic acid' chalcone, this compound can be used as a chemical probe to identify and validate cellular targets involved in regulated cell growth. Its unique combination of substituents differentiates it from mono-cinnamoyl chalcones or hydroxylated cinnamic acids, allowing researchers to deconvolve which structural features drive target engagement in phenotypic screening assays [1].

Application
Selection Property
Validation Focus
In vitro keratinocyte phenotype restoration studies
(E,E)-isomer & free acid form
Phenotype differentiation endpoint, non-cytotoxic assay context
Topical dermatological formulation pre-formulation
High lipophilicity & organic solvent solubility
Skin permeation & vehicle compatibility in research models
Chalcone SAR and pharmacophore mapping
Defined 2-OMe & acrylic acid substituents
Comparative activity vs. 4-OMe isomer & ester analogs
Chemical biology probe for cell growth pathways
Distinct m-cinnamoyl-cinnamic acid core
Target engagement and phenotypic screening endpoints
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